N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine
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Description
“N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine” belongs to the class of organic compounds known as alpha amino acid amides . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-ethyl-4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-2-19-18-20-7-6-17(22-18)24-11-9-23(10-12-24)13-15-14-25-8-4-3-5-16(25)21-15/h3-8,14H,2,9-13H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBNCSIIBQGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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